4-Bromo-2,3-difluoro-6-iodophenol

Catalog No.
S13982118
CAS No.
M.F
C6H2BrF2IO
M. Wt
334.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2,3-difluoro-6-iodophenol

Product Name

4-Bromo-2,3-difluoro-6-iodophenol

IUPAC Name

4-bromo-2,3-difluoro-6-iodophenol

Molecular Formula

C6H2BrF2IO

Molecular Weight

334.88 g/mol

InChI

InChI=1S/C6H2BrF2IO/c7-2-1-3(10)6(11)5(9)4(2)8/h1,11H

InChI Key

QOZDCLIJCCGAQE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1I)O)F)F)Br

4-Bromo-2,3-difluoro-6-iodophenol is a halogenated phenolic compound characterized by the presence of bromine, fluorine, and iodine substituents on its aromatic ring. The molecular formula for this compound is C_6H_3BrF_2I, and it features a hydroxyl group (-OH) that contributes to its chemical reactivity and potential biological activity. Halogenated phenols are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique electronic properties and ability to form hydrogen bonds.

The chemical reactivity of 4-Bromo-2,3-difluoro-6-iodophenol can be attributed to its functional groups. It can undergo several types of reactions:

  • Nucleophilic Substitution: The bromine and iodine atoms can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
  • Electrophilic Aromatic Substitution: The presence of the hydroxyl group enhances electrophilic substitution reactions on the aromatic ring.
  • Reduction Reactions: The compound can be reduced to yield corresponding phenols or other derivatives.

These reactions are essential for synthesizing derivatives with modified biological activities or improved properties.

Synthesis of 4-Bromo-2,3-difluoro-6-iodophenol can be achieved through several methods:

  • Halogenation of Phenol Derivatives:
    • Starting from 2,3-difluorophenol, bromination and iodination can be performed using bromine and iodine in the presence of a suitable solvent (e.g., dichloromethane).
    • This method allows for selective substitution at specific positions on the aromatic ring.
  • Diazotization Reactions:
    • An alternative synthesis route involves diazotization of an appropriate aniline derivative followed by coupling with 2,3-difluorophenol.
    • This method can lead to higher yields and better selectivity for the desired product.

These methods highlight the versatility in synthesizing halogenated phenolic compounds.

4-Bromo-2,3-difluoro-6-iodophenol has potential applications in various fields:

  • Pharmaceuticals: As a building block for developing new drugs with enhanced biological activities.
  • Agriculture: Utilized in the formulation of agrochemicals with improved efficacy against pests and diseases.
  • Material Science: Employed in creating advanced materials with specific thermal or electrical properties due to its unique structure.

The diverse applications stem from its chemical properties and biological activities.

Interaction studies involving 4-Bromo-2,3-difluoro-6-iodophenol are crucial for understanding its behavior in biological systems:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition Assays: Assessing its ability to inhibit specific enzymes can reveal potential therapeutic targets.

Such studies help elucidate the compound's pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with 4-Bromo-2,3-difluoro-6-iodophenol. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
2,4-DichlorophenolC_6H_4Cl_2OKnown for antimicrobial properties.
4-Bromo-2-fluorophenolC_6H_5BrFExhibits herbicidal activity.
2-Fluoro-4-bromophenolC_6H_5BrFUsed in synthesizing pharmaceuticals.
4-Iodo-2-fluorophenolC_6H_4F_2IPotentially useful as an intermediate in organic synthesis.

Uniqueness of 4-Bromo-2,3-difluoro-6-iodophenol:
The combination of bromine, two fluorine atoms, and iodine on a single phenolic structure gives this compound unique electronic properties that may enhance its reactivity and biological activity compared to similar compounds. This unique halogenation pattern could lead to novel interactions within biological systems or different reactivity profiles in synthetic pathways.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

333.83018 g/mol

Monoisotopic Mass

333.83018 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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